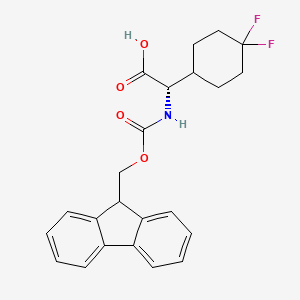

(2S)-2-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S)-2-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid is a useful research compound. Its molecular formula is C23H23F2NO4 and its molecular weight is 415.437. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It’s known that fmoc (fluorenylmethyloxycarbonyl) compounds are typically used as protecting groups for amines in peptide synthesis .

Mode of Action

Fmoc-L-(4,4-difluorocyclohexyl)glycine, like other Fmoc compounds, acts as a protecting group for amines, particularly in the context of peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

In general, fmoc compounds play a crucial role in solid-phase peptide synthesis (spps), where the fmoc group serves as a temporary protecting group for the amine at the n-terminus .

Result of Action

The molecular and cellular effects of Fmoc-L-(4,4-difluorocyclohexyl)glycine’s action would depend on the specific context of its use, particularly the peptide it is used to synthesize . As a protecting group, its primary function is to prevent unwanted reactions during synthesis, and it is removed from the final product .

Action Environment

The action, efficacy, and stability of Fmoc-L-(4,4-difluorocyclohexyl)glycine can be influenced by various environmental factors. For instance, the Fmoc group is sensitive to basic conditions, which can lead to its removal . Therefore, the pH of the environment can significantly impact its stability and efficacy. Additionally, temperature and solvent conditions can also affect the efficiency of the Fmoc protection and deprotection processes .

生物活性

(2S)-2-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid (CAS No. 2248184-59-8) is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is primarily recognized for its role as a building block in peptide synthesis, particularly in the development of therapeutically relevant peptides. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and facilitates selective reactions, making it a valuable tool in drug design.

The biological activity of this compound is largely attributed to its ability to participate in peptide synthesis. The Fmoc protection allows for the selective construction of peptides without interference from side reactions, which is crucial for maintaining the integrity of biologically active compounds during synthesis. Peptides synthesized from this compound can exhibit various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of peptides synthesized using this compound. For instance, compounds derived from similar structures have shown effectiveness against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 16 µM . This suggests that derivatives of this compound may also possess similar antimicrobial effects.

Anticancer Potential

In addition to antimicrobial activity, research indicates that peptides incorporating this compound may have anticancer properties. The mechanism often involves the modulation of cell signaling pathways associated with apoptosis and cell proliferation. For example, studies on related compounds demonstrate their ability to induce apoptosis in cancer cell lines through various pathways including PI3K/Akt/mTOR and NF-κB signaling .

Case Study 1: Peptide Synthesis and Antimicrobial Testing

A study synthesized a series of peptides using this compound as a building block. The resulting peptides were tested against Staphylococcus aureus and exhibited varying degrees of antimicrobial activity. The most effective peptide demonstrated an MIC of 16 µM, indicating strong potential for clinical applications in treating bacterial infections .

Case Study 2: Anticancer Activity Assessment

Another research effort focused on evaluating the anticancer activity of peptides synthesized from this compound. In vitro assays showed that certain peptides could inhibit the growth of various cancer cell lines, with mechanisms involving apoptosis induction and disruption of cell cycle progression. The findings suggest that this compound could serve as a lead structure for developing new anticancer agents .

Data Table: Biological Activities

| Biological Activity | Compound | MIC (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Peptide A (derived from Fmoc amino acid) | 16 | Disruption of bacterial cell wall |

| Anticancer | Peptide B (derived from Fmoc amino acid) | Varies | Induction of apoptosis via PI3K/Akt pathway |

特性

IUPAC Name |

(2S)-2-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F2NO4/c24-23(25)11-9-14(10-12-23)20(21(27)28)26-22(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,26,29)(H,27,28)/t20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHACDQPDBSWER-FQEVSTJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2248184-59-8 |

Source

|

| Record name | (2S)-2-(4,4-difluorocyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。